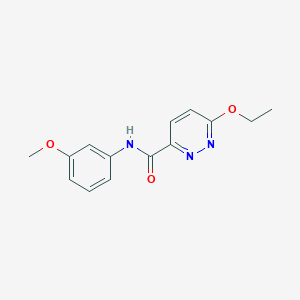![molecular formula C18H19N3O3 B2542888 ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate CAS No. 1797318-53-6](/img/structure/B2542888.png)
ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate, commonly known as CCMI, is a chemical compound that has been synthesized for various scientific research applications. CCMI belongs to the class of indole-2-carboxylate compounds and has been found to have potential applications in the field of drug discovery and development.
Scientific Research Applications
CCMI has been found to have potential applications in the field of drug discovery and development. It has been shown to have inhibitory activity against certain enzymes, such as histone deacetylases and protein arginine methyltransferases. These enzymes play a crucial role in various biological processes, including gene expression and protein function. Inhibition of these enzymes has been linked to various diseases, including cancer and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of CCMI is not fully understood. However, it has been suggested that CCMI may inhibit the activity of enzymes by binding to their active sites. The precise mode of binding and inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects
CCMI has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro. CCMI has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
CCMI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. CCMI has been shown to have potent inhibitory activity against various enzymes, making it a useful tool for studying their biological functions. However, CCMI may have limitations in terms of its specificity for certain enzymes and its potential toxicity.
Future Directions
There are several future directions for the research on CCMI. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying the biological functions of enzymes. Further research is also needed to understand the precise mechanism of action of CCMI and to optimize its synthesis for various applications.
Synthesis Methods
CCMI can be synthesized by the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-N-(tert-butoxycarbonyl) carbamate, followed by the reaction with ethyl indole-2-carboxylate. The final product is obtained through the removal of the tert-butoxycarbonyl protecting group. The synthesis of CCMI has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
ethyl 5-[(1-cyanocyclobutyl)-methylcarbamoyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-17(23)15-10-13-9-12(5-6-14(13)20-15)16(22)21(2)18(11-19)7-4-8-18/h5-6,9-10,20H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMBMJGEOBXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)N(C)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)
![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
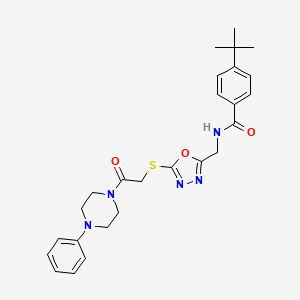
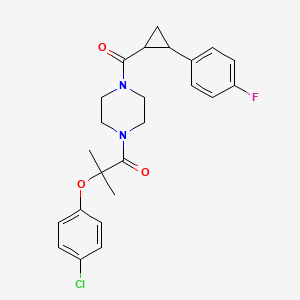
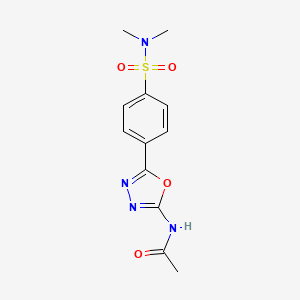
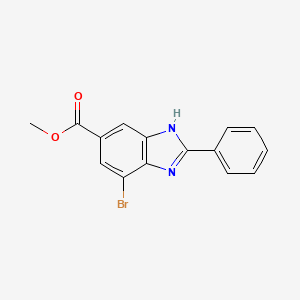
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)
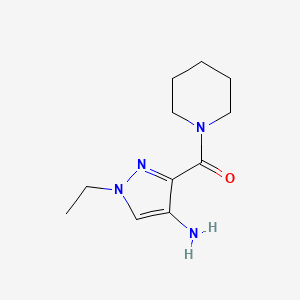
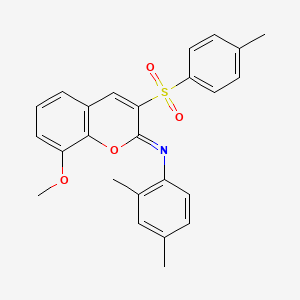
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)
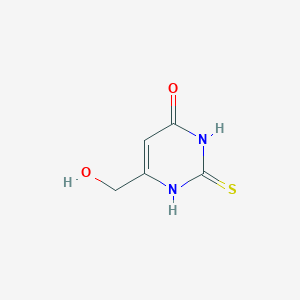
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)
![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)
